2-Chloro-5-(3,5-dichlorophenyl)benzoic acid
Description
2-Chloro-5-(3,5-dichlorophenyl)benzoic acid (CAS: 1261908-62-6) is a chlorinated benzoic acid derivative characterized by a benzoic acid backbone substituted with chlorine atoms at the 2-position and a 3,5-dichlorophenyl group at the 5-position.
Properties
IUPAC Name |
2-chloro-5-(3,5-dichlorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-3-8(4-10(15)6-9)7-1-2-12(16)11(5-7)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZDQGZAANSXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691288 | |
| Record name | 3',4,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-62-6 | |
| Record name | 3',4,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,5-dichlorophenyl)benzoic acid typically involves the chlorination of benzoic acid derivatives. One common method is the reaction of 3,5-dichlorobenzoyl chloride with 2-chlorobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,5-dichlorophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylates .
Scientific Research Applications
2-Chloro-5-(3,5-dichlorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,5-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, affecting their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing structural motifs (chlorinated aromatic rings, benzoic acid derivatives) or functional roles (amyloid inhibitors, nephrotoxic agents).
Structural Analogs
Key Observations :
- Substituent Position Matters: The position of chlorine atoms significantly impacts biological activity. For example, 2–[(3,5-dichlorophenyl) amino] benzoic acid (Inhibitor 1) replaces a chlorine with an amino group, enhancing its efficacy in stabilizing transthyretin (TTR) and inhibiting amyloid fibril formation . In contrast, the target compound’s lack of an amino group may reduce its binding affinity to TTR.
- Lipophilicity vs.
Functional Comparisons
- Amyloid Inhibition: Inhibitor 1 demonstrates nanomolar efficacy in preventing TTR fibril formation, attributed to its ability to stabilize the native tetrameric state of TTR. The target compound’s lack of an amino group likely diminishes this activity .
- Nephrotoxicity: NDPS (a non-benzoic acid analog) causes selective proximal tubule damage, suggesting that chlorinated phenyl groups alone may drive renal toxicity. However, the target compound’s benzoic acid moiety could mitigate this effect through altered metabolism .
- Industrial Applications : Unlike caffeic acid (3,4-dihydroxybenzeneacrylic acid), which is used in food and cosmetics due to its antioxidant properties, the target compound’s high chlorination limits its use to synthetic intermediates or fine chemicals .
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